Cas no 1803668-23-6 (3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride)

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride structure
1803668-23-6 structure
Product name:3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride
CAS No:1803668-23-6
MF:C6H4ClF2NO4S
Molecular Weight:259.61506652832
CID:4917301

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride
    • インチ: 1S/C6H4ClF2NO4S/c7-15(13,14)2-1-10-6(12)3(4(2)11)5(8)9/h1,5H,(H2,10,11,12)
    • InChIKey: WSCQFGZADKDVLI-UHFFFAOYSA-N
    • SMILES: ClS(C1=CNC(C(C(F)F)=C1O)=O)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 462
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 91.8

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024004930-250mg
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride
1803668-23-6 97%
250mg
$720.80 2022-04-02
Alichem
A024004930-500mg
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride
1803668-23-6 97%
500mg
$950.60 2022-04-02
Alichem
A024004930-1g
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride
1803668-23-6 97%
1g
$1,730.40 2022-04-02

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride 関連文献

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chlorideに関する追加情報

Research Brief on 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride (CAS: 1803668-23-6)

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride (CAS: 1803668-23-6) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its difluoromethyl and hydroxyl functional groups, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its utility in the design of enzyme inhibitors, prodrugs, and other pharmacologically relevant compounds.

The structural uniqueness of 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride lies in its ability to participate in selective chemical reactions, particularly in the modification of biomolecules. The sulfonyl chloride moiety enables efficient conjugation with nucleophiles such as amines and alcohols, making it a valuable tool for the development of targeted therapies. Additionally, the presence of the difluoromethyl group enhances the metabolic stability of derived compounds, a critical factor in drug design.

Recent research has focused on the synthesis and characterization of this compound, with an emphasis on optimizing its yield and purity. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to confirm its structure. Furthermore, computational studies have provided insights into its reactivity and potential interactions with biological targets, paving the way for its application in rational drug design.

One of the most promising applications of 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride is in the development of covalent inhibitors. Covalent inhibitors, which form irreversible or reversible bonds with their target enzymes, have gained traction in the treatment of diseases such as cancer and infectious diseases. The sulfonyl chloride group in this compound facilitates the formation of covalent adducts with active-site residues, thereby modulating enzyme activity. Preliminary studies have demonstrated its efficacy in inhibiting key enzymes involved in pathogenic pathways.

In addition to its role in covalent inhibition, this compound has been explored as a building block for the synthesis of prodrugs. Prodrugs are inactive compounds that undergo biotransformation to release the active drug moiety in vivo. The hydroxyl and sulfonyl chloride functionalities of 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride allow for the attachment of various promoiety groups, enabling the design of prodrugs with improved pharmacokinetic properties. Recent in vitro and in vivo studies have shown promising results in terms of enhanced bioavailability and reduced toxicity.

Despite its potential, challenges remain in the large-scale production and application of 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride. Issues such as stability under physiological conditions and selectivity in biological systems need to be addressed. Ongoing research aims to overcome these limitations through structural modifications and the development of novel synthetic routes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinically relevant therapeutics.

In conclusion, 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride (CAS: 1803668-23-6) represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features and reactivity profile make it a valuable tool for the development of covalent inhibitors, prodrugs, and other bioactive molecules. Continued research and optimization efforts will be crucial in unlocking its full potential and advancing its use in drug discovery and development.

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